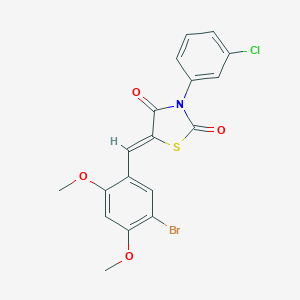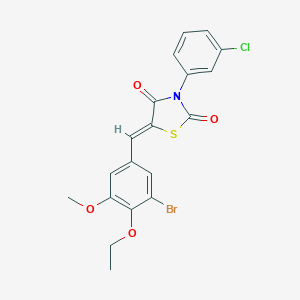![molecular formula C18H18N4O2S B301282 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolidinone derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
科学研究应用
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has shown promise as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity.
作用机制
The mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the treatment of diabetes.
实验室实验的优点和局限性
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit a range of therapeutic properties, making it a promising candidate for further research.
However, there are also limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, which may make it difficult to design experiments to investigate its therapeutic properties.
未来方向
There are several future directions for research on 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its anti-tumor properties and its potential use in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties and has been found to inhibit the activity of various enzymes and signaling pathways. While there are limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments, it remains a promising candidate for further research in the treatment of various diseases.
合成方法
The synthesis of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1-propionyl-1H-pyrazol-4-carbaldehyde with thiosemicarbazide followed by cyclization with methyl isothiocyanate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methyl-4-oxo-3-thiazolidineacetic acid to yield 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one.
属性
产品名称 |
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(5Z)-3-methyl-2-methylimino-5-[(3-phenyl-1-propanoylpyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-4-15(23)22-11-13(16(20-22)12-8-6-5-7-9-12)10-14-17(24)21(3)18(19-2)25-14/h5-11H,4H2,1-3H3/b14-10-,19-18? |
InChI 键 |
ANKKPNCCUUCQET-DDZHSLTPSA-N |
手性 SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=NC)S3)C |
SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
规范 SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)


![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
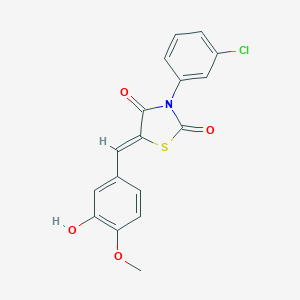
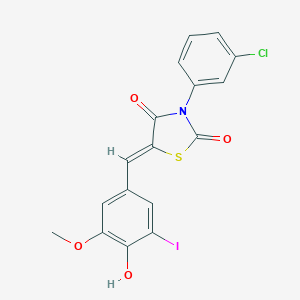
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
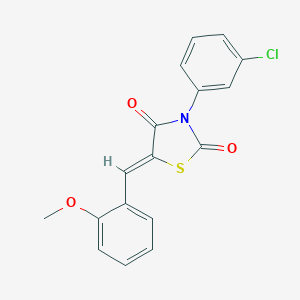
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
